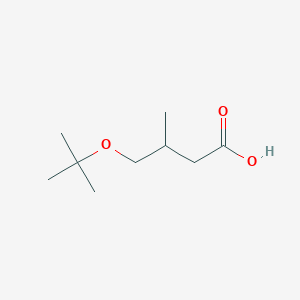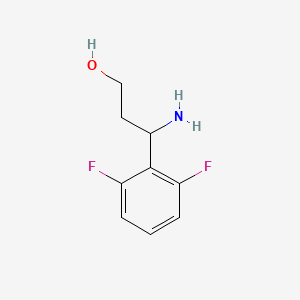
3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol: is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,6-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified amines or alcohols.
Substitution Products: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity for certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
3-Amino-3-phenyl-propan-1-ol: Lacks the difluoro substituents, which may result in different chemical and biological properties.
3-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and interactions.
3-Amino-3-(2,6-dichloro-phenyl)-propan-1-ol: Contains chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness: The presence of the 2,6-difluoro substituents in 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
612532-19-1 |
|---|---|
Fórmula molecular |
C9H11F2NO |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-amino-3-(2,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2 |
Clave InChI |
UNFZVRPMEFMRRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(CCO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


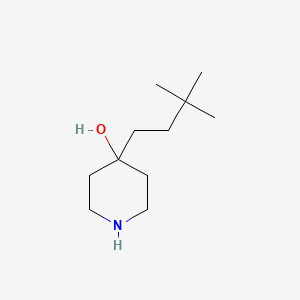
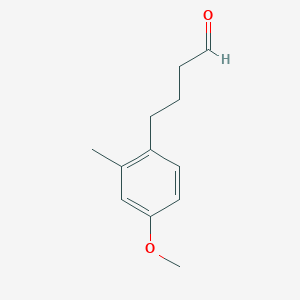
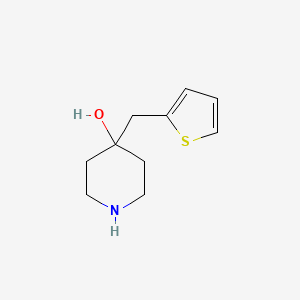
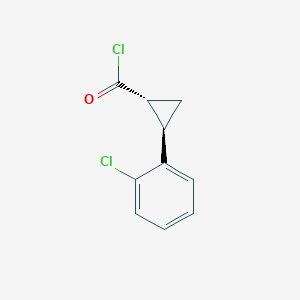
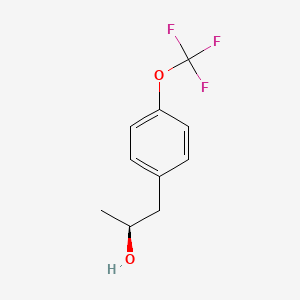
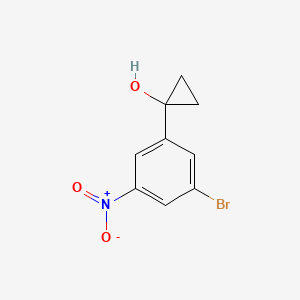
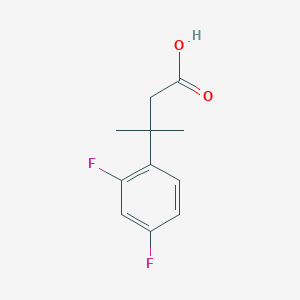
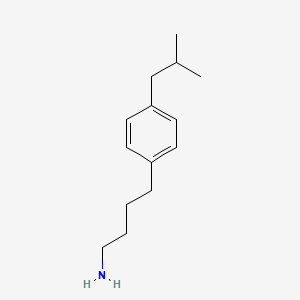
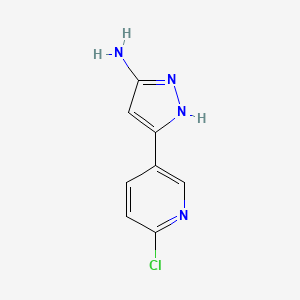
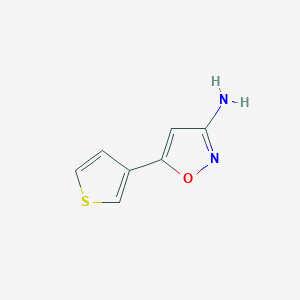
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

